BenchChemオンラインストアへようこそ!

U-99194 maleate

Dopamine D3 receptor Selectivity profiling Receptor binding

Select for D3 studies requiring reward-circuit engagement: U-99194 maleate induces conditioned place preference, unlike nafadotride or SB-277011-A, and reduces cocaine self-administration where highly selective antagonists fail. It exhibits nucleus accumbens-selective dopamine release enhancement via cholinergic mechanisms and MDR reversal activity. Maleate salt ensures aqueous solubility (>5 mg/mL) for consistent dosing.

Molecular Formula C21H31NO6
Molecular Weight 393.5 g/mol
CAS No. 234757-41-6
Cat. No. B1683352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-99194 maleate
CAS234757-41-6
Synonyms(5,6-dimethoxyindan-2-yl)dipropylamine
5,6-dimethoxy-2-(di-n-propylamino)indan
5,6-dimethoxy-2-(dipropylamino)indan hydrochloride
PNU 99194A
PNU-99194A
U 99194
U 99194A
U-99194
U-99194A
Molecular FormulaC21H31NO6
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyFSIQDESGRQTFNN-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U-99194 Maleate: A Moderately Selective Dopamine D3 Receptor Antagonist for Neuroscience Research


U-99194 maleate (also known as U-99194A, PNU-99194A, JPC-211) is a synthetic aminoindane derivative that functions as a moderately selective antagonist at the dopamine D3 receptor. The compound exhibits an inhibition constant (Ki) of 160 nM at the human cloned D3 receptor, with approximately 14-fold selectivity over the D2 receptor (Ki = 2281 nM) and >60-fold selectivity over the D4 receptor (Ki > 10,000 nM) . Beyond dopamine receptors, U-99194 maleate demonstrates >55-fold selectivity over the α1-adrenergic receptor (Ki = 8913 nM, rat) . The maleate salt form enhances aqueous solubility (>5 mg/mL in water) compared to the free base, facilitating its use in both in vitro electrophysiology experiments and in vivo behavioral pharmacology studies in rodent models .

Why U-99194 Maleate Cannot Be Interchanged with Other Dopamine D3 Antagonists


Dopamine D3 receptor antagonists constitute a structurally and pharmacologically heterogeneous class of compounds with widely divergent selectivity profiles, blood-brain barrier permeability characteristics, and off-target liabilities [1]. For example, the highly selective D3 antagonist SB-277011-A exhibits >100-fold D3/D2 selectivity but may be subject to efflux transporter-mediated limitations, while PG01037 demonstrates sub-nanomolar D3 affinity (Ki = 0.7 nM) but distinct physicochemical properties [1][2]. Even within the moderate-selectivity category, compounds such as nafadotride (D2/D3 ratio ≈ 9) and GR 103691 (D2/D3 ratio ≈ 60 with significant 5-HT1A and α1-AR affinity) produce divergent in vivo behavioral outcomes [1]. Substituting one D3 antagonist for another without experimental validation introduces uncontrolled variables including differential brain penetrance, species-dependent receptor pharmacology, and compound-specific off-target signaling—all of which can invalidate mechanistic conclusions or reproducibility. The evidence below establishes U-99194 maleate's specific, quantifiable differentiation points that inform rational selection.

U-99194 Maleate Quantitative Differentiation Evidence for Procurement Decisions


D3/D2 Selectivity Ratio of 14.3: A Moderately Selective Profile Distinct from High-Selectivity and Low-Selectivity Comparators

U-99194 maleate occupies a distinct selectivity niche among D3 receptor antagonists with a D2/D3 Ki ratio of approximately 14.3 (Ki D3 = 160 nM; Ki D2 = 2281 nM) . This places it in the 'moderately selective' category—significantly less selective than SB-277011-A (D2/D3 ratio > 100) and PG01037 (D2/D3 ratio ≈ 133), but more selective than nafadotride (D2/D3 ratio ≈ 9) and haloperidol (D2/D3 ratio ≈ 0.2) [1][2]. In a comprehensive comparative study using recombinant human receptors labeled with [3H]-(+)-PD 128907, the rank order of D3 affinity (Ki) was: GR 103691 (0.4 nM) ≈ nafadotride (0.5 nM) > haloperidol (2 nM) ≈ (+)-UH 232 (3 nM) > (+)-S 14297 (5 nM) > (+)-AJ 76 (26 nM) > U-99194 (160 nM). The corresponding D2/D3 selectivity ratios (Ki ratio) were: (+)-S 14297 (61) ≈ GR 103691 (60) > U-99194 (14) > nafadotride (9) ≈ (+)-UH 232 (8) ≈ (+)-AJ 76 (6) > haloperidol (0.2) [1].

Dopamine D3 receptor Selectivity profiling Receptor binding Pharmacology

Unique Place-Preference Induction: U-99194A Produces Conditioned Place Preference While Other D3 Antagonists Do Not

In a comparative place conditioning study in rats, U-99194A (the active moiety of U-99194 maleate) was the only D3 antagonist tested that produced a significant conditioned place preference (CPP). The moderately selective nafadotride and the more selective SB-277011 did not produce any place conditioning effect, while U-99194A caused place-preference [1]. In contrast, D3-preferring agonists including the most selective PD-128907, the less selective 7-OH-DPAT, and the moderately selective partial agonist BP-897 all caused significant place aversion [1]. None of the compounds influenced cocaine-induced place preference. This divergent behavioral profile among D3 antagonists was observed under identical experimental conditions—rats underwent a standard unbiased place conditioning paradigm with drug pairing over multiple sessions [1].

Behavioral pharmacology Reward processing Cocaine addiction Place conditioning

Dose-Dependent Suppression of Cocaine Self-Administration at 24 mg/kg Where SB-277011-A Shows No Effect

In a head-to-head comparison of D3 antagonists in the rat cocaine self-administration model, U-99194A demonstrated a dose-dependent effect that diverged from the more selective SB-277011. None of the doses of SB-277011 (5, 20 mg/kg), described as 'the most selective dopamine D3 antagonist to date,' and the lower dose (12 mg/kg) of the moderately D3 selective antagonist U-99194A could influence the rate of self-administration. However, at the higher dose (24 mg/kg), U-99194A decreased lever-pressing for cocaine [1]. In the same study, D1-selective SCH-23390 (0.1, 0.2 mg/kg) and D2-preferring haloperidol (0.2, 0.5 mg/kg) both increased lever-pressing [1]. D3-preferring agonists PD-128907 (1.0 mg/kg) and 7-OH-DPAT (0.1, 0.5 mg/kg) caused significant decreases in lever-pressing, while the partial agonist BP-897 (1 mg/kg) evoked a slight but significant increase [1].

Drug addiction Cocaine self-administration Reinforcement Behavioral pharmacology

Region-Specific Enhancement of Evoked Dopamine Release: Nucleus Accumbens vs. Striatum Differentiation

U-99194A exhibits regionally specific modulation of dopamine release that distinguishes it from D2-preferring antagonists. In ex vivo slice electrophysiology experiments, preferential D3 antagonists including (+)-UH232 and U-99194A resulted in a greater increase in electrically evoked dopamine release from the nucleus accumbens compared with that from the striatum. In contrast, the preferential D2 receptor antagonist haloperidol enhanced evoked dopamine release from both the striatum and nucleus accumbens without regional differentiation [1]. Furthermore, U-99194A attenuated the quinpirole-induced reduction of evoked dopamine release from the nucleus accumbens but not from the striatum, demonstrating region-specific functional antagonism [1]. When slices were superfused with pirenzepine, a muscarinic receptor antagonist, the increase in evoked dopamine release by U-99194A was reduced in the nucleus accumbens to the same level as that in the striatum, indicating cholinergic system mediation [1].

Dopamine release Nucleus accumbens Striatum Electrophysiology Ex vivo

ABCG2 Transporter-Mediated MDR Reversal Activity Comparable to SB-277011-A and PG01037

U-99194 maleate demonstrates the ability to reverse ABCG2 (BCRP)-mediated multidrug resistance, with activity comparable to other D3 antagonists in the class. In a systematic evaluation of D3R antagonists, U-99194, along with PG01037, NGB2904, and SB-277011A, showed no significant toxicity towards normal or cancer cells alone up to 50 μM [1]. All four D3R antagonists (including U-99194) significantly sensitized ABCG2-overexpressing cell lines (HEK293/ABCG2, H460/MX-20, S1-M1-80, and A549-MX-10) to the anticancer agents mitoxantrone and doxorubicin, both of which are ABCG2 transporter substrates [1]. Accumulation and efflux assays confirmed that the D3R antagonist combination enhanced intracellular accumulation of mitoxantrone in ABCG2-overexpressing H460-MX20 cells [1]. Notably, PG01037 and NGB2904 at 5 μM significantly downregulated ABCG2 expression after 24-48 hour incubation, suggesting a dual mechanism of function inhibition plus expression downregulation [1].

Multidrug resistance ABCG2 transporter Cancer Chemosensitization

Superior Aqueous Solubility (>5 mg/mL) Enabling In Vivo Formulation Without Organic Co-Solvents

U-99194 maleate exhibits high aqueous solubility (>5 mg/mL in water), a property that distinguishes it from many D3 antagonists requiring DMSO or other organic co-solvents for in vivo administration . The maleate salt form achieves water solubility of 25 mM, enabling direct dissolution in saline or water for intraperitoneal, subcutaneous, or oral administration without the confounding effects of organic vehicles . This solubility profile contrasts with compounds such as PG01037, NGB2904, and SB-277011-A, which typically require DMSO-based formulations or complex vehicle systems for in vivo delivery [1]. The compound is supplied as a white solid with ≥98% purity (HPLC) and a molecular weight of 393.5 g/mol (C21H31NO6) . Long-term storage recommendations are -20°C for powder (stable for one year) and -20°C for dissolved solutions (stable for six months) .

Formulation Solubility In vivo dosing Physicochemical properties

U-99194 Maleate: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Unique D3-Mediated Reward Mechanisms Where Place Preference Is the Primary Behavioral Readout

U-99194 maleate is uniquely suited for studies requiring a D3 antagonist that produces conditioned place preference rather than neutral or aversive effects. Unlike nafadotride and SB-277011-A, which show no place conditioning effect, U-99194A reliably induces place preference in rats [1]. This makes it the compound of choice when researchers need a D3 antagonist with demonstrable intrinsic rewarding properties—critical for dissecting D3 receptor contributions to reward circuitry independent of cocaine or other psychostimulant interactions [1].

Cocaine Addiction Pharmacotherapy Models Requiring Reduction in Drug Self-Administration Behavior

For in vivo cocaine self-administration studies where a reduction in lever-pressing behavior is the desired experimental outcome, U-99194 maleate provides functional efficacy (24 mg/kg s.c.) that the more selective SB-277011-A (up to 20 mg/kg) does not achieve [1]. Researchers seeking to model D3 antagonist-based interventions for cocaine dependence should consider U-99194 maleate when a behavioral effect size is required for statistical power or when comparing against D1/D2 mechanisms that produce opposite (increased) responding patterns [1].

Region-Specific Dopamine Release Studies in Nucleus Accumbens vs. Striatal Preparations

U-99194 maleate demonstrates nucleus accumbens-selective enhancement of evoked dopamine release that is not observed with D2-preferring antagonists such as haloperidol [1]. This regional specificity, mediated through cholinergic mechanisms as evidenced by pirenzepine reversal, makes U-99194 maleate the appropriate tool for ex vivo slice electrophysiology experiments designed to parse mesolimbic versus nigrostriatal dopaminergic modulation [1]. The compound's aqueous solubility also facilitates consistent bath application in superfusion systems [2].

ABCG2 Transporter-Mediated Multidrug Resistance Reversal in Cancer Cell Models

U-99194 maleate demonstrates functional MDR reversal activity comparable to other D3 antagonists (PG01037, NGB2904, SB-277011-A) in ABCG2-overexpressing cancer cell lines, significantly sensitizing cells to mitoxantrone and doxorubicin [1]. This application scenario is supported by accumulation and efflux assay data showing enhanced intracellular mitoxantrone retention in the presence of D3 antagonists [1]. Researchers investigating D3 antagonist repurposing for oncology applications can confidently select U-99194 maleate as a tool compound with validated MDR reversal activity equivalent to the most potent compounds in this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for U-99194 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.